Hydroxy-Flunarizine is a major metabolite of Flunarizine, a diphenylmethylpiperazine compound. [, ] While Flunarizine itself is known for its use in treating migraine and vertigo, this analysis focuses solely on the scientific research applications of its metabolite, Hydroxy-Flunarizine. [, ] Studies utilize Hydroxy-Flunarizine to investigate Flunarizine's metabolism and to explore its potential in understanding biological processes. [, ]
Hydroxy Flunarizine is classified under the category of piperazine derivatives. It is synthesized from Flunarizine, which itself is derived from 1-(bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine. The compound can be sourced from pharmaceutical formulations or synthesized in laboratory settings for research purposes .
The synthesis of Hydroxy Flunarizine involves several key steps:
Hydroxy Flunarizine can participate in various chemical reactions:
Common reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions.
The mechanism of action of Hydroxy Flunarizine primarily involves modulation of calcium channels, which affects neurotransmitter release in the central nervous system. By blocking specific calcium channels, it reduces neuronal excitability and has been shown to exert neuroprotective effects in various models of neurodegeneration. Additionally, it may enhance cognitive function through its effects on synaptic plasticity .
These properties are critical for its formulation in pharmaceutical applications .
Hydroxy Flunarizine has several applications in scientific research:
Flunarizine, a bis(4-fluorophenyl)methylpiperazine derivative, belongs to the class of selective calcium entry blockers with additional antihistaminic and dopamine-antagonist properties [1] [2]. Its derivatives undergo Phase I metabolism primarily via hepatic cytochrome P450 enzymes (especially CYP2D6), producing ≥15 metabolites including Hydroxy Flunarizine—a major oxidative metabolite [1] [6]. This metabolite retains the diphenylmethylpiperazine core but incorporates a hydroxyl group, enhancing polarity and altering pharmacodynamics. Flunarizine derivatives exhibit multimodal actions:
Table 1: Metabolic Pathways of Flunarizine and Key Derivatives
Metabolite | Enzyme Involved | Structural Modification | Bioactivity Significance |
---|---|---|---|
Flunarizine | - | Parent compound | Calcium channel blockade, H1 antagonism |
Hydroxy Flunarizine | CYP2D6/CYP3A4 | Addition of -OH group | Enhanced polarity, altered receptor affinity |
N-Desalkyl Flunarizine | CYP2D6 | Dealkylation of piperazine chain | Reduced calcium channel activity |
Hydroxy Flunarizine features a hydroxyl group attached to the cinnamyl side chain or piperazine ring, inferred from mass spectrometry studies of flunarizine metabolism [2] [6]. Critical structural attributes include:
Table 2: Structural Comparison of Flunarizine and Hydroxy Flunarizine
Property | Flunarizine | Hydroxy Flunarizine |
---|---|---|
Molecular Formula | C₂₆H₂₆F₂N₂ | C₂₆H₂₆F₂N₂O (predicted) |
LogP (Experimental) | 5.78 [2] | ~4.7 (estimated) |
Protein Binding | >99% [1] | Slightly reduced (inferred) |
Key Functional Groups | -Cinnamyl, -N-methylpiperazine | Added -OH group |
Flunarizine was synthesized in 1968 at Janssen Pharmaceutica as a cerebral vasodilator [1]. Hydroxy Flunarizine emerged as a metabolite during 1980s pharmacokinetic studies, where its accumulation correlated with flunarizine’s long terminal half-life (18–19 days) [1] [4]. Key milestones:
Scientific significance spans:
Figure: Historical Timeline of Hydroxy Flunarizine Research
1968: Flunarizine discovery → 1984: Metabolite identification → 2018: Cyclodextrin complex studies → 2020: Advanced delivery systems
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7